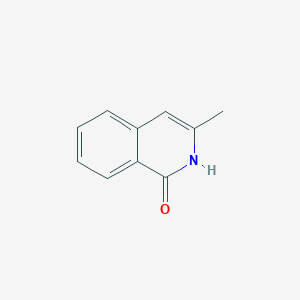

3-methylisoquinolin-1(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-6-8-4-2-3-5-9(8)10(12)11-7/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOMZDFCQJQQQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390546 | |

| Record name | 3-methylisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7114-80-9 | |

| Record name | 3-methylisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1,2-dihydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-Methylisoquinolin-1(2H)-one from o-Tolualdehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a multi-step synthetic pathway for the preparation of 3-methylisoquinolin-1(2H)-one, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, o-tolualdehyde. The proposed synthesis involves a three-step reaction sequence: oxidation of the starting aldehyde to a carboxylic acid, subsequent amidation to form the corresponding primary amide, and finally, a base-mediated cyclization with acetonitrile. This guide provides detailed experimental protocols for each key transformation, a summary of relevant quantitative data, and a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The conversion of o-tolualdehyde to this compound is not a direct transformation and requires a sequential approach. The core strategy is based on building the isoquinolinone backbone from an appropriately functionalized benzene ring. The chosen pathway leverages established, robust chemical transformations. The key final step is a proposed cyclization based on the principles of the Poindexter synthesis, which involves the formation of a dianion from an o-toluamide derivative that subsequently reacts with a nitrile.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the key compounds in the synthetic sequence. The data is compiled from established literature for analogous compounds and theoretical values.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| o-Tolualdehyde |  | C₈H₈O | 120.15 | Colorless liquid | -37 |

| o-Toluic Acid |  | C₈H₈O₂ | 136.15 | White solid | 103-105 |

| o-Toluamide |  | C₈H₉NO | 135.16 | White solid | 141-143 |

| This compound |  | C₁₀H₉NO | 159.19 | Off-white to pale yellow solid | 210-212 |

Experimental Protocols

Step 1: Oxidation of o-Tolualdehyde to o-Toluic Acid

This procedure utilizes potassium permanganate as a strong oxidizing agent to convert the aldehyde functional group into a carboxylic acid.

Materials:

-

o-Tolualdehyde

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bisulfite (NaHSO₃)

-

Water

-

Toluene

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, prepare a solution of sodium hydroxide (10 g) in water (200 mL).

-

Add o-tolualdehyde (24.0 g, 0.2 mol) to the flask.

-

Heat the mixture to 80-90°C with vigorous stirring.

-

Slowly add a solution of potassium permanganate (47.4 g, 0.3 mol) in water (500 mL) portion-wise over 2-3 hours. The purple color of the permanganate should disappear after each addition, indicating its consumption.

-

After the addition is complete, continue to heat and stir the mixture for an additional 1-2 hours until the purple color is completely gone and a brown precipitate of manganese dioxide (MnO₂) has formed.

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide by suction filtration. Wash the filter cake with a small amount of hot water.

-

If any purple color remains in the filtrate, add a small amount of sodium bisulfite until the solution is colorless.

-

Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2. A white precipitate of o-toluic acid will form.

-

Collect the crude o-toluic acid by suction filtration and wash with cold water.

-

Recrystallize the crude product from a mixture of water and ethanol or from toluene to obtain pure o-toluic acid.

-

Dry the purified product in a vacuum oven. Expected yield: 80-90%.

Step 2: Synthesis of o-Toluamide from o-Toluic Acid

This two-step, one-pot procedure first converts the carboxylic acid to a more reactive acid chloride using thionyl chloride, which is then immediately reacted with ammonia to form the primary amide.[1][2][3][4]

Materials:

-

o-Toluic acid

-

Thionyl chloride (SOCl₂)

-

Toluene, anhydrous

-

Ammonia (aqueous solution, 28-30%)

-

Dichloromethane (DCM) or Diethyl ether

-

Saturated sodium bicarbonate solution

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as thionyl chloride is corrosive and toxic, and the reaction evolves HCl and SO₂ gases.

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, add o-toluic acid (13.6 g, 0.1 mol) and anhydrous toluene (50 mL).

-

Slowly add thionyl chloride (14.3 g, 8.8 mL, 0.12 mol) to the suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 80-90°C) for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature and then carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This will yield the crude o-toluoyl chloride as an oil.

-

Dissolve the crude acid chloride in dichloromethane or diethyl ether (100 mL) and cool the solution in an ice bath.

-

Slowly and carefully add concentrated aqueous ammonia (20 mL) to the stirred solution. A white precipitate of o-toluamide will form immediately.

-

Continue stirring at room temperature for 1 hour.

-

Collect the solid product by suction filtration. Wash the filter cake with cold water and then with a small amount of cold diethyl ether to remove any unreacted starting material.

-

The crude o-toluamide can be purified by recrystallization from hot water or ethanol.

-

Dry the purified product. Expected yield: 85-95%.

Step 3: Cyclization of o-Toluamide to this compound

This proposed procedure is based on the principles of the Poindexter synthesis. It involves the formation of a dianion of o-toluamide using a strong base, followed by reaction with acetonitrile and subsequent cyclization.

Materials:

-

o-Toluamide

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

-

Tetrahydrofuran (THF), anhydrous

-

Acetonitrile, anhydrous

-

Ammonium chloride (NH₄Cl), saturated aqueous solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

Caution: This reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and reagents, as organolithium reagents are highly reactive towards water and oxygen.

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve o-toluamide (6.76 g, 0.05 mol) in anhydrous THF (150 mL).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol, 2.2 equivalents) dropwise to the stirred solution, maintaining the temperature below -70°C. The formation of the dianion may be indicated by a color change.

-

Stir the reaction mixture at -78°C for 1 hour.

-

In a separate flame-dried flask, dissolve anhydrous acetonitrile (2.26 g, 2.86 mL, 0.055 mol, 1.1 equivalents) in anhydrous THF (20 mL).

-

Slowly add the acetonitrile solution to the dianion solution at -78°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (50 mL) while cooling the flask in an ice bath.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (using a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield this compound.

Visualizations

Synthetic Workflow Diagram

Caption: Synthetic route from o-tolualdehyde to this compound.

Proposed Mechanism for Cyclization

Caption: Proposed mechanism for the base-mediated cyclization of o-toluamide.

References

An In-Depth Technical Guide on the Chemical Properties of 3-Methylisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 3-methylisoquinolin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its synthesis, reactivity, and spectroscopic characterization.

Core Chemical Properties

This compound, also known as 3-methyl-isocarbostyril, belongs to the isoquinolinone class of compounds. The lactam tautomer is the more stable form. The presence of the methyl group at the 3-position influences its electronic properties and reactivity.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | 3-Methylisoquinoline | 3,4-Dihydroisoquinolin-1(2H)-one |

| Molecular Formula | C₁₀H₉NO | C₁₀H₉N | C₉H₉NO |

| Molecular Weight | 159.19 g/mol | 143.19 g/mol [1] | 147.17 g/mol [2] |

| Melting Point | 164-166 °C | Not available | Not available |

| Boiling Point | Not available | Not available | Not available |

| Appearance | White powder | Not available | Not available |

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of myristicin with nitriles to afford 7,8-dihydro-[3][4]dioxolo[4,5-g]isoquinoline and 6,7-dihydro[3][4]dioxolo[4,5-h]isoquinoline derivatives[5].

A general procedure for the synthesis of related 3,4-dihydroisoquinolin-1(2H)-one derivatives involves the Castagnoli–Cushman reaction[6]. This involves the reaction of an imine with homophthalic anhydride. The imine is typically formed in situ from the corresponding aromatic aldehyde and amine[4].

Experimental Protocol: Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives[4]

-

Imine Formation: Anhydrous sodium sulfate (15.0 mmol), an aromatic aldehyde (5.5 mmol), and an amine (5.0 mmol) are successively added to a dry 25 mL round-bottom flask containing 10 mL of dry dichloromethane (DCM). The mixture is stirred at room temperature for 24 hours. The completion of the reaction is monitored by thin-layer chromatography (TLC). The solid sodium sulfate is then removed by filtration, and the solvent is evaporated under reduced pressure. The crude imine is washed with ethanol and concentrated.

-

Cyclization: The prepared imine (3.0 mmol) is added to a solution of homophthalic anhydride (3.0 mmol) in 20 mL of dry toluene in a 25 mL round-bottom flask equipped with a condenser. The mixture is stirred and refluxed for 6 hours.

-

Work-up and Purification: The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration. The final product is obtained by recrystallization from acetonitrile.

Note: This is a general procedure for related compounds, and specific optimization for this compound may be required.

Reactivity and Potential Applications

The isoquinolin-1(2H)-one scaffold is a common motif in biologically active compounds. Derivatives of this core structure have shown a wide range of pharmacological activities[1]. The methyl group at the 3-position can influence the binding of the molecule to biological targets and affect its metabolic stability.

Derivatives of 3-acyl isoquinolin-1(2H)-one have been investigated as potential anti-tumor agents. One such derivative, compound 4f, has been shown to induce G2 phase arrest, apoptosis, and GSDME-dependent pyroptosis in breast cancer cells[1]. This suggests that the isoquinolin-1(2H)-one core can serve as a scaffold for the development of novel anticancer drugs. The underlying mechanism may involve the inhibition of the MEK/ERK and p38 MAPK signaling pathways[1].

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Data not available in the search results. |

| ¹³C NMR | Data not available in the search results. |

| IR (Infrared) | Data not available in the search results. |

| Mass Spec (MS) | Data not available in the search results. |

Experimental Protocols for Spectroscopic Analysis

The following are general protocols for the spectroscopic characterization of isoquinolin-1(2H)-one derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy [4]

-

Instrumentation: Bruker AV-400 or 500 MHz spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.

-

Data Processing: Process the raw data (FID) using appropriate software. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Acquire the spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The software will typically perform a background correction automatically.

Mass Spectrometry (MS) [6]

-

Instrumentation: A mass spectrometer, such as a Quadrupole-Orbitrap mass analyzer, can be used.

-

Ionization Method: Electrospray ionization (ESI) is a common method for this class of compounds.

-

Data Acquisition: Acquire the mass spectrum in the positive or negative ion mode over an appropriate m/z range.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight.

Conclusion

This technical guide has summarized the available information on the chemical properties of this compound. While general synthetic strategies and the biological potential of the isoquinolin-1(2H)-one scaffold are known, specific experimental data for the 3-methyl derivative is limited in the public domain. Further research is required to fully characterize this compound and explore its potential applications in drug discovery and development.

References

- 1. A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 3-methylisoquinolin-1(2H)-one: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-methylisoquinolin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development.

While specific experimental spectra for this compound are not widely available in public databases, this guide presents data for the parent compound, isoquinolin-1(2H)-one, as a reference.[1] The expected spectral characteristics for the 3-methyl derivative are inferred based on established principles of spectroscopic interpretation.

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for this compound. The data for the parent compound, isoquinolin-1(2H)-one, is provided for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating molecular structure. The data presented here are based on spectra obtained in deuterated dimethyl sulfoxide (DMSO-d₆).[1]

¹H NMR Data

| Chemical Shift (δ) ppm (Predicted for this compound) | Chemical Shift (δ) ppm (Experimental for Isoquinolin-1(2H)-one)[1] | Multiplicity | Assignment |

| ~11.0 (br s) | 11.1 (br s) | Broad Singlet | N-H |

| ~8.1 | 8.15 | Doublet | H-8 |

| ~7.6 | 7.65 | Triplet | H-6 |

| ~7.5 | 7.50 | Doublet | H-5 |

| ~7.3 | 7.35 | Triplet | H-7 |

| ~6.9 (s) | 7.15 | Doublet | H-4 |

| - | 6.50 | Doublet | H-3 |

| ~2.2 (s) | - | Singlet | -CH₃ |

¹³C NMR Data

| Chemical Shift (δ) ppm (Predicted for this compound) | Chemical Shift (δ) ppm (Experimental for Isoquinolin-1(2H)-one)[1] | Assignment |

| ~162 | 161.9 | C=O (C-1) |

| ~138 | 138.2 | C-8a |

| ~132 | 132.4 | C-6 |

| ~135 | 125.1 | C-4 |

| ~128 | 127.8 | C-4a |

| ~127 | 127.1 | C-8 |

| ~126 | 126.5 | C-5 |

| ~125 | 125.9 | C-7 |

| ~115 | 106.2 | C-3 |

| ~18 | - | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands are detailed below.

| Wavenumber (cm⁻¹) (Predicted for this compound) | Wavenumber (cm⁻¹) (Experimental for Isoquinolin-1(2H)-one) | Functional Group |

| ~3400-3200 | 3411 | N-H Stretch |

| ~3100-3000 | 3050 | Aromatic C-H Stretch |

| ~2950-2850 | - | Aliphatic C-H Stretch |

| ~1650 | 1653 | C=O Stretch (Amide) |

| ~1600, ~1480 | 1605, 1485 | C=C Stretch (Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering structural insights.[2]

| m/z (Predicted for this compound) | m/z (Experimental for Isoquinolin-1(2H)-one)[3] | Assignment |

| 159 | 145 | [M]⁺ (Molecular Ion) |

| 131 | 117 | [M-CO]⁺ |

| 130 | 116 | [M-CHO]⁺ |

| 103 | 89 | [M-CO-CN]⁺ |

Experimental Protocols

The following are generalized methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4] Filter the solution into a clean NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.[5]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[6] For ¹H NMR, a sufficient number of scans are collected to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[7]

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methylene chloride or acetone).[8] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[8]

-

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.[8] The data is typically collected over a range of 4000 to 400 cm⁻¹.[9]

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol, acetonitrile, or water.[10] The concentration is typically in the range of 10-100 micrograms per mL.[10]

-

Data Acquisition: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like gas chromatography (GC) or liquid chromatography (LC).[11] For electron ionization (EI), a standard electron energy of 70 eV is commonly used to induce fragmentation.[2] The mass analyzer separates the resulting ions based on their mass-to-charge ratio.[12]

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of an organic compound.

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

References

- 1. benchchem.com [benchchem.com]

- 2. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 3. 1(2H)-Isoquinolinone | C9H7NO | CID 10284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. web.mit.edu [web.mit.edu]

- 6. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. fiveable.me [fiveable.me]

The Therapeutic Potential of 3-Methylisoquinolin-1(2H)-one Derivatives: A Technical Overview of Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The isoquinolin-1(2H)-one scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry due to its presence in various biologically active natural products and synthetic compounds. Derivatives of this core structure have demonstrated a wide array of pharmacological effects, with a particular emphasis on anticancer properties. This technical guide delves into the recent advancements in understanding the biological activity of novel 3-methylisoquinolin-1(2H)-one derivatives, presenting quantitative data, detailed experimental protocols, and insights into their mechanisms of action.

I. Anticancer Activity: Quantitative Analysis

Recent studies have focused on synthesizing and evaluating novel derivatives of the isoquinolin-1(2H)-one core for their cytotoxic and antiproliferative effects against various cancer cell lines. The primary screening method often involves the National Cancer Institute's (NCI) 60-cell line panel, which provides a broad assessment of a compound's activity spectrum.

NCI-60 Single-Dose Screening Data

A series of 3-aminoisoquinolin-1(2H)-one derivatives were subjected to the NCI-60 screen at a single concentration of 10⁻⁵ M. The results are expressed as Growth Percentage (GP) relative to untreated control cells. A GP value below 100 indicates growth inhibition, while a negative value signifies cell lethality. The data highlights that substituents at the 3-amino position significantly influence anticancer activity.[1][2]

Table 1: Growth Percentage (GP) of 3-Aminoisoquinolin-1(2H)-one Derivatives in NCI-60 Screen [1]

| Compound | Substituent at 3-Amino Group | Mean GP (%) | Most Sensitive Cell Lines (GP %) |

| 10 | Dimethylpyrazolyl | - | RPMI-8226 (Leukemia, 34.33%), MDA-MB-468 (Breast, 19.94%), OVCAR-4 (Ovarian, 30.45%), A498 (Renal, -3.00%) |

| 11 | Trimethylpyrazolyl | - | RPMI-8226 (Leukemia, 28.68%), MDA-MB-468 (Breast, 15.70%), OVCAR-4 (Ovarian, 18.20%), SK-MEL-5 (Melanoma, -12.06%) |

| 12 | 1,3-Thiazol-2-ylamino | 49.57 | MDA-MB-468 (Breast, 10.72%), MCF7 (Breast, 26.62%), UO-31 (Renal, 22.78%), SK-MEL-5 (Melanoma, 22.08%) |

Data extracted from a study on 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones. The study noted that compounds with thiazolyl or pyrazolyl substituents at the 3-amino group, and no substituents at the C(4) position, were the most effective.[1][2][3]

Multi-Dose Cytotoxicity Data (IC₅₀/GI₅₀)

Further quantitative analysis involves determining the concentration of the compound that causes 50% inhibition of cell growth (GI₅₀) or is lethal to 50% of the cells (LC₅₀). For a lead compound, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one (12 ), these values were determined across the full NCI-60 panel.[1][2][3]

Table 2: Potency of Lead Compound 12 [1][3]

| Parameter | Average log₁₀(Molar Concentration) |

| GI₅₀ (Growth Inhibition 50) | -5.18 |

| TGI (Total Growth Inhibition) | -4.1 |

| LC₅₀ (Lethal Concentration 50) | > -4.0 |

In a separate study, a novel 3-acyl isoquinolin-1(2H)-one derivative, referred to as 4f , was evaluated for its cytotoxic effects against breast cancer cell lines using the CCK8 assay.

Table 3: IC₅₀ Values for 3-Acyl Isoquinolin-1(2H)-one Derivative 4f

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 1.89 |

| MDA-MB-231 | Breast Cancer | 3.12 |

| A549 | Lung Cancer | Potent Activity Noted |

| HMCB | Normal Mammary Epithelial | No Significant Toxicity |

II. Mechanisms of Action

The anticancer effects of these derivatives are attributed to their ability to modulate key cellular processes, leading to cell cycle arrest and programmed cell death.

Cell Cycle Arrest

Compound 4f was found to induce cell cycle arrest at the G2 phase in breast cancer cells. This arrest is associated with the suppressed expression of Cyclin-Dependent Kinase 1 (CDK1), a crucial protein for the G2/M transition.

Induction of Apoptosis via MAPK Pathway Inhibition

The pro-apoptotic activity of compound 4f is linked to its ability to inhibit the MEK/ERK and p38 MAPK signaling pathways. These pathways are often overactive in cancer, promoting cell proliferation and survival.[2][4][5] Inhibition of these kinases by the isoquinolinone derivative leads to the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and subsequent activation of the caspase cascade (cleaved caspases 3, 7, and 9) and PARP, culminating in apoptosis.

Caption: Inhibition of MEK/ERK and p38 MAPK pathways by derivative 4f, leading to apoptosis.

GSDME-Mediated Pyroptosis

Interestingly, beyond apoptosis, compound 4f was also shown to induce pyroptosis in breast cancer cells. This lytic form of programmed cell death is mediated by Gasdermin E (GSDME). In this pathway, activated Caspase-3 cleaves GSDME. The resulting N-terminal fragment of GSDME translocates to the cell membrane, forming pores that lead to cell swelling and lysis, releasing inflammatory contents.[6][7][8] This dual induction of both apoptosis and pyroptosis represents a potent antitumor strategy.

Caption: Caspase-3 activation by derivative 4f triggers GSDME cleavage and pyroptosis.

III. Key Experimental Protocols

The evaluation of novel this compound derivatives relies on a series of standardized in vitro assays. The general workflow involves initial broad screening followed by more detailed mechanistic studies.

Caption: General experimental workflow for evaluating novel anticancer compounds.

NCI-60 Human Tumor Cell Line Screen

This screen evaluates the antiproliferative effects of a compound against 60 different human cancer cell lines.[9][10][11]

-

Cell Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well and incubated for 24 hours.[12]

-

Time Zero (Tz) Plate: After 24 hours, a set of plates for each cell line is fixed with trichloroacetic acid (TCA) to establish the cell count at the time of drug addition.[12]

-

Drug Addition: Compounds, solubilized in DMSO, are added to the remaining plates. For the initial screen, a single concentration (typically 10⁻⁵ M) is used.[10][12]

-

Incubation: Plates are incubated for an additional 48 hours.[10]

-

Cell Staining: After incubation, cells are fixed with TCA. The supernatant is discarded, and the fixed cells are stained with Sulforhodamine B (SRB), a protein-binding dye.[12]

-

Measurement: Unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is read on an automated plate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell growth relative to the untreated control and the initial cell count at time zero.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and cytotoxicity.[13]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: The media is removed, and fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well (final concentration ~0.5 mg/mL). The plate is incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: During incubation, mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan crystals.[13] A solubilization solution (e.g., DMSO or a specialized buffer) is added to each well to dissolve the insoluble formazan.

-

Absorbance Reading: The plate is shaken to ensure complete solubilization, and the absorbance of the colored solution is measured using a microplate spectrophotometer (typically between 550 and 600 nm).

-

IC₅₀ Calculation: The absorbance values are plotted against the compound concentration to determine the IC₅₀ value.

Cell Cycle Analysis via Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][3][14]

-

Cell Culture and Treatment: Cells are cultured and treated with the test compound for a defined period (e.g., 24 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and counted.

-

Fixation: Cells are fixed to preserve their DNA content. This is typically done by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently and incubating for at least 2 hours at 4°C.[15]

-

Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing a fluorescent DNA-binding dye, such as Propidium Iodide (PI). The solution must also contain RNase A to prevent the staining of double-stranded RNA.[1][15]

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is directly proportional to their DNA content.

-

Data Analysis: The resulting data is used to generate a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified.

Protein Expression Analysis by Western Blot

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.[16][17][18]

-

Sample Preparation: Cells are treated with the test compound, harvested, and then lysed using a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.[19]

-

Protein Quantification: The total protein concentration in the lysate is determined using a method like the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are denatured and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18][19]

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[18]

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific binding of antibodies.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., CDK1, Bcl-2, Bax, cleaved Caspase-3, p-ERK). This is typically done overnight at 4°C.[16]

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (like HRP) that recognizes the primary antibody.[16]

-

Detection: The membrane is treated with a chemiluminescent substrate (e.g., ECL), and the light signal produced is captured using an imaging system.[20] The intensity of the bands corresponds to the amount of the target protein.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. mdpi.com [mdpi.com]

- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. GSDME-mediated pyroptosis promotes inflammation and fibrosis in obstructive nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Mini-Review: GSDME-Mediated Pyroptosis in Diabetic Nephropathy [frontiersin.org]

- 8. The multifaceted roles of GSDME-mediated pyroptosis in cancer: therapeutic strategies and persisting obstacles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NCI-60 - Wikipedia [en.wikipedia.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]

- 12. dctd.cancer.gov [dctd.cancer.gov]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. nanocellect.com [nanocellect.com]

- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 16. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 17. Western blot protocol | Abcam [abcam.com]

- 18. Western Blot Protocol | Proteintech Group [ptglab.com]

- 19. algentbio.com [algentbio.com]

- 20. bosterbio.com [bosterbio.com]

Literature review on the synthesis of 3-substituted isoquinolin-1(2H)-ones

For Researchers, Scientists, and Drug Development Professionals

The isoquinolin-1(2H)-one scaffold is a privileged structural motif found in numerous natural products and pharmacologically active compounds. Its derivatives exhibit a wide range of biological activities, making them attractive targets in drug discovery and development. This technical guide provides a comprehensive overview of the key synthetic strategies for accessing 3-substituted isoquinolin-1(2H)-ones, with a focus on reaction mechanisms, experimental protocols, and quantitative data.

Palladium-Catalyzed Methodologies

Palladium catalysis has emerged as a powerful and versatile tool for the synthesis of isoquinolin-1(2H)-ones, offering a broad substrate scope and functional group tolerance. Key palladium-catalyzed reactions include the Heck reaction, Suzuki coupling, and Buchwald-Hartwig amination, as well as C-H activation/annulation strategies.

Heck Reaction

The intramolecular Heck reaction provides a direct route to isoquinolin-1(2H)-ones from appropriately substituted precursors. This reaction typically involves the palladium-catalyzed cyclization of an ortho-halobenzamide bearing an olefinic moiety.

A notable example is the two-step synthesis commencing with an Ugi four-component reaction to assemble a precursor, which then undergoes a palladium-catalyzed intramolecular Heck reaction to furnish the isoquinoline scaffold.

Experimental Protocol: Ugi-Heck Synthesis of Isoquinolinones

A mixture of 2-bromobenzaldehyde (1 mmol), allylamine hydrochloride (1 mmol), trimethylsilyl azide (1 mmol), and an isocyanide (1 mmol) in methanol is stirred at 40 °C for 24 hours. After completion, the solvent is evaporated under vacuum to yield the crude Ugi adduct. To a solution of this crude intermediate in acetonitrile (3 mL), Pd(OAc)₂ (10 mol %), PPh₃ (20 mol %), and K₂CO₃ (2 equivalents) are added. The mixture is then stirred for 3 hours at 105 °C under a nitrogen atmosphere.[1][2]

Table 1: Ugi-Heck Synthesis of Tetrazolyl-1,2,3,4-tetrahydroisoquinolines [1]

| Entry | Isocyanide | Product | Yield (%) |

| 1 | tert-Butyl isocyanide | 6a | 60 |

| 2 | Benzyl isocyanide | 6b | 58 |

| 3 | Ethyl isocyanoacetate | 6c | 79 |

| 4 | Methyl 2-isocyano-3-methylbutanoate | 6d | 75 |

Reaction conditions: 2-bromobenzaldehyde (1 mmol), allylamine hydrochloride (1 mmol), trimethylsilyl azide (1 mmol), isocyanide (1 mmol), MeOH, 40 °C, 24 h; then Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%), K₂CO₃ (2 equiv.), MeCN, 105 °C, 3 h.

References

- 1. One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline [beilstein-journals.org]

An In-depth Technical Guide on the Physical Characteristics of 3-Methylisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylisoquinolin-1(2H)-one is a heterocyclic organic compound with a core isoquinolinone structure. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active natural products and synthetic molecules. A thorough understanding of its physical and chemical properties is fundamental for its application in drug design, synthesis, and development. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of the biological context of related compounds.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.18 g/mol |

| CAS Number | 7114-80-9 |

Further experimental determination of properties such as melting point, boiling point, and solubility is required for a complete physicochemical profile.

Spectroscopic Data

Detailed spectroscopic data for this compound is not extensively reported. The following sections outline the expected spectral characteristics based on its structure and provide standardized experimental protocols for obtaining this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the benzene and pyridine rings of the isoquinolinone core. The coupling patterns will be indicative of their substitution.

-

Methyl Protons: A singlet in the upfield region (typically δ 2.0-2.5 ppm) corresponding to the methyl group at the C3 position.

-

N-H Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, corresponding to the proton on the nitrogen atom.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: A signal in the downfield region (typically δ 160-170 ppm) for the C1 carbonyl carbon.

-

Aromatic Carbons: A series of signals in the aromatic region (typically δ 110-150 ppm).

-

Methyl Carbon: A signal in the upfield region (typically δ 15-25 ppm) for the methyl carbon.

Infrared (IR) Spectroscopy

Expected IR Absorption Bands:

-

N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H bond.

-

C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ characteristic of the amide carbonyl group.

-

C=C and C=N Stretches: Absorption bands in the 1500-1600 cm⁻¹ region corresponding to the aromatic and heterocyclic ring systems.

-

C-H Stretches: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be observed below 3000 cm⁻¹.

Mass Spectrometry (MS)

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): A prominent peak at an m/z value corresponding to the molecular weight of the compound (159.18). High-resolution mass spectrometry (HRMS) would provide the exact mass.

-

Fragmentation Pattern: Fragmentation would likely involve the loss of small molecules such as CO, and cleavage of the methyl group.

Experimental Protocols

The following are detailed methodologies for the determination of the physical and spectroscopic properties of this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is dry and finely powdered using a mortar and pestle.[1]

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[2]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[1][2]

NMR Spectroscopy

Principle: Nuclear Magnetic Resonance spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.

Instrumentation:

-

NMR Spectrometer (e.g., Bruker, Varian) operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H NMR).

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[3] The choice of solvent is critical as it can influence chemical shifts.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

¹H NMR Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

¹³C NMR Data Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.[4]

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[4][5]

-

Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak or TMS.

FT-IR Spectroscopy

Principle: Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This provides a fingerprint of the functional groups present.

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) Spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

-

Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.[6]

-

Alternatively, for a thin solid film method, dissolve a small amount of the solid in a volatile solvent, drop the solution onto a KBr plate, and allow the solvent to evaporate.[7]

Data Acquisition:

-

Place the KBr pellet or plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample holder (or a blank KBr pellet).

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

High-Resolution Mass Spectrometry (HRMS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule.

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., TOF, Orbitrap, or FT-ICR).[8]

-

Ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

Sample Preparation:

-

For ESI-HRMS, prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

-

For EI-HRMS, the sample is typically introduced directly or via a gas chromatograph.

Data Acquisition:

-

Introduce the sample into the ion source of the mass spectrometer.

-

Acquire the mass spectrum over a suitable m/z range.

-

The instrument will detect the ions and record their m/z values with high precision.

-

The resulting data can be used to confirm the molecular formula of the parent ion and its fragments.

Biological Activity Context and Experimental Workflow

While specific signaling pathways for this compound are not well-documented, related 3-acyl isoquinolin-1(2H)-one derivatives have been synthesized and evaluated for their anti-tumor activities.[9] One such compound, designated as 4f, has shown potent effects against breast cancer cell lines.[9] The study of these compounds typically involves a series of in vitro experiments to elucidate their mechanism of action.

The following diagram illustrates a general experimental workflow for evaluating the anticancer activity of a novel compound like a 3-substituted isoquinolin-1(2H)-one derivative.

References

- 1. scribd.com [scribd.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. nmr.ceitec.cz [nmr.ceitec.cz]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. emsl.pnnl.gov [emsl.pnnl.gov]

- 9. A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of 3-Methylisoquinolin-1(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylisoquinolin-1(2H)-one is a heterocyclic compound belonging to the isoquinolinone class, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active natural products and synthetic molecules. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for this compound. It also briefly touches upon the biological activities of the broader isoquinolinone class, highlighting the therapeutic potential that drives research into derivatives of this core structure.

Introduction: The Isoquinolinone Scaffold

The isoquinolinone core is a prominent structural motif found in a wide array of natural alkaloids and has been a fertile ground for the development of therapeutic agents.[1] Derivatives of isoquinolin-1(2H)-one have demonstrated a remarkable range of biological activities, including antiviral, anticancer, and enzyme inhibitory properties.[2][3][4] The substitution pattern on the isoquinolinone ring system plays a crucial role in determining the pharmacological profile of these compounds. The introduction of a methyl group at the 3-position, yielding this compound, represents a fundamental structural variation within this class of compounds, making it a key target for synthetic chemists and a foundational molecule for further derivatization in drug discovery programs.

Discovery and Historical Context

The precise first synthesis of this compound is not prominently documented in a singular landmark paper. Its discovery is intertwined with the broader exploration of isoquinoline and isoquinolinone chemistry throughout the 20th century. Early methods for the synthesis of the isoquinoline ring system, such as the Pomeranz-Fritsch reaction, laid the groundwork for accessing a variety of substituted isoquinolines.[5][6]

A significant conceptual pathway to isoquinolin-1(2H)-ones involves the conversion of isocoumarins. The reaction of an isocoumarin with ammonia or an amine to yield the corresponding isoquinolinone is a well-established transformation. Therefore, the history of this compound is closely linked to the synthesis of its corresponding lactone precursor, 3-methylisocoumarin.

Key Synthetic Methodologies

The synthesis of this compound can be approached through several strategic routes. The most direct and historically relevant method involves the treatment of 3-methylisocoumarin with ammonia.

From 3-Methylisocoumarin

This two-step approach begins with the synthesis of 3-methylisocoumarin, which is then converted to the target isoquinolinone.

A common precursor for 3-methylisocoumarin is o-acetylphenylacetic acid. The synthesis of this starting material can be achieved through various classical organic chemistry reactions.

Experimental Protocol: Synthesis of o-Acetylphenylacetic Acid (Conceptual)

This is a representative protocol based on established chemical principles, as a specific literature procedure for this exact transformation was not identified in the search.

-

Protection of the carboxylic acid: Phenylacetic acid is first protected, for example, as its methyl or ethyl ester, to prevent side reactions.

-

Friedel-Crafts Acylation: The protected phenylacetic acid is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst (e.g., aluminum chloride) to introduce the acetyl group at the ortho position.

-

Deprotection: The protecting group is subsequently removed to yield o-acetylphenylacetic acid.

Experimental Protocol: Cyclization to 3-Methylisocoumarin (Conceptual)

This protocol is based on general methods for the synthesis of isocoumarins.

-

o-Acetylphenylacetic acid is heated in the presence of a dehydrating agent, such as acetic anhydride or a strong acid, to facilitate intramolecular cyclization and dehydration, yielding 3-methylisocoumarin.

The final step involves the reaction of 3-methylisocoumarin with ammonia.

Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the conversion of isocoumarins to isoquinolinones.

-

A solution of 3-methylisocoumarin in a suitable solvent (e.g., ethanol) is placed in a sealed reaction vessel.

-

The solution is saturated with ammonia gas or treated with a concentrated aqueous solution of ammonia.

-

The mixture is heated for several hours.

-

Upon cooling, the product, this compound, precipitates and can be collected by filtration and purified by recrystallization.

Table 1: Summary of Synthetic Route from Phenylacetic Acid

| Step | Starting Material | Reagents | Product | Yield (%) |

| 1 | Phenylacetic Acid | Protection, Acetyl Chloride, AlCl₃, Deprotection | o-Acetylphenylacetic Acid | Not Reported |

| 2 | o-Acetylphenylacetic Acid | Acetic Anhydride, Heat | 3-Methylisocoumarin | Not Reported |

| 3 | 3-Methylisocoumarin | Ammonia, Ethanol, Heat | This compound | Not Reported |

Note: Specific yields for these transformations leading to the unsubstituted this compound were not found in the surveyed literature. The table represents a conceptual pathway.

Other Synthetic Approaches

While the isocoumarin route is a primary method, other strategies for the synthesis of the isoquinolinone core could potentially be adapted for the preparation of the 3-methyl derivative. These include methods starting from o-cyanomethylbenzoic acid.[7]

Experimental Workflow: Synthesis from o-Cyanomethylbenzoic Acid

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activities and Therapeutic Potential

While specific biological data for this compound is sparse in the public domain, the broader class of isoquinolinone derivatives has been extensively investigated for various therapeutic applications.

Anticancer Activity

Numerous studies have highlighted the potential of isoquinolinone derivatives as anticancer agents.[4] These compounds have been shown to inhibit the proliferation of various cancer cell lines. The mechanism of action often involves the inhibition of key cellular targets.

-

Kinase Inhibition: Many isoquinolinone derivatives have been identified as inhibitors of various protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[8][9] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.

-

PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer agents that have shown significant efficacy, particularly in cancers with BRCA mutations.[10][11][12][13][14] The isoquinolinone scaffold is present in some known PARP inhibitors, suggesting that this compound could serve as a starting point for the design of new molecules targeting this pathway.

Signaling Pathway: PARP Inhibition in DNA Repair

Caption: Role of PARP in DNA repair and the effect of PARP inhibitors.

Other Biological Activities

Beyond cancer, isoquinolinone derivatives have been explored for a range of other biological activities, including their potential as antiviral agents.[2]

Conclusion and Future Perspectives

This compound is a foundational molecule within the medicinally important isoquinolinone class. While its specific discovery is not pinpointed to a single event, its synthesis is logically derived from established transformations of isocoumarins. The true value of this compound lies in its potential as a building block for the synthesis of more complex and potent therapeutic agents. The diverse biological activities exhibited by substituted isoquinolinones, particularly in oncology, underscore the importance of further exploring the chemical space around this core structure. Future research will likely focus on the development of novel synthetic routes to functionalized this compound derivatives and the systematic evaluation of their biological activities to identify new lead compounds for drug discovery.

References

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. fujc.pp.ua [fujc.pp.ua]

- 5. sciencemadness.org [sciencemadness.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. PARP inhibitor plus chemotherapy improves progression-free survival for advanced ovarian cancer patients | MD Anderson Cancer Center [mdanderson.org]

- 11. PARP Inhibition in the Ovarian Cancer Patient: Current Approvals and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. curetoday.com [curetoday.com]

- 13. onclive.com [onclive.com]

- 14. pharmacytimes.com [pharmacytimes.com]

Navigating the Solubility Landscape of 3-Methylisoquinolin-1(2H)-one: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 3-methylisoquinolin-1(2H)-one, a heterocyclic compound with potential applications in medicinal chemistry and materials science. In the absence of extensive, publicly available experimental solubility data for this specific molecule, this document provides a predictive framework based on the known properties of structurally similar compounds. Furthermore, it details a robust experimental protocol for researchers to determine precise solubility values and presents a clear visual workflow to guide these experimental efforts. This guide is intended to be an essential resource for scientists and researchers engaged in the synthesis, formulation, and biological evaluation of this compound and its derivatives.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not readily found in the literature, an estimation of its solubility in common laboratory solvents can be inferred from the known characteristics of its structural analogs, namely isoquinoline, 3-methylisoquinoline, and isoquinolin-1(2H)-one.

The parent compound, isoquinoline, demonstrates poor solubility in water but is readily soluble in a range of organic solvents, including ethanol, ether, and acetone. Similarly, 3-methylisoquinoline exhibits limited water solubility while being soluble in organic solvents. For isoquinolin-1(2H)-one, a calculated logarithm of the water solubility (LogS) of -2.59 (in mol/L) indicates low aqueous solubility.

Based on these observations, this compound is predicted to have low solubility in polar protic solvents like water and higher solubility in a variety of organic solvents. The presence of the polar lactam group may slightly increase its aqueous solubility compared to 3-methylisoquinoline, while the methyl group is expected to enhance its solubility in less polar organic solvents.

The following table provides an illustrative summary of the predicted solubility of this compound. It is critical to note that these values are predictive and should be confirmed by experimental determination.

| Solvent Category | Solvent | Predicted Solubility |

| Polar Protic | Water | Low to Sparingly Soluble |

| Methanol | Soluble | |

| Ethanol | Soluble | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble |

| Dimethylformamide (DMF) | Highly Soluble | |

| Acetonitrile | Moderately Soluble | |

| Acetone | Soluble | |

| Nonpolar | Dichloromethane (DCM) | Soluble |

| Chloroform | Soluble | |

| Toluene | Sparingly Soluble to Moderately Soluble | |

| Hexane | Low to Insoluble |

Experimental Protocol for Solubility Determination

To obtain accurate and reliable quantitative solubility data for this compound, the following experimental protocol, based on the equilibrium shake-flask method, is recommended.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Syringes

-

Analytical balance (readable to at least 0.1 mg)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

To each vial, add a known volume of the desired solvent. Ensure there is enough solid to maintain an excess throughout the experiment.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker within a thermostatically controlled environment (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Quantification:

-

Gravimetric Method:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

-

Once the solvent is completely removed, reweigh the vial. The difference in weight corresponds to the mass of the dissolved solid.

-

Calculate the solubility in mg/mL or g/L.

-

-

Chromatographic/Spectroscopic Method:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent.

-

Analyze the diluted sample using the same analytical method and determine the concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

-

Data Reporting:

-

Report the solubility in standard units (e.g., mg/mL, g/L, or mol/L) and specify the temperature at which the measurement was performed.

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

This technical guide provides a foundational understanding and a practical approach for determining the solubility of this compound. The provided information and protocols are designed to empower researchers to generate reliable data, facilitating the advancement of their research and development endeavors.

Tautomerism in 3-methylisoquinolin-1(2H)-one: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the lactam-lactim tautomerism exhibited by 3-methylisoquinolin-1(2H)-one, a heterocyclic scaffold of interest in medicinal chemistry and drug development. The interconversion between these tautomeric forms can significantly influence the compound's physicochemical properties, reactivity, and biological activity. This document details the structural aspects of the tautomers, methods for their synthesis and characterization, and computational approaches to understanding their relative stabilities.

The Lactam-Lactim Tautomeric Equilibrium

This compound exists as an equilibrium between two tautomeric forms: the lactam (amide) form and the lactim (imidol) form. This equilibrium is dynamic and the predominant tautomer can be influenced by factors such as the solvent, temperature, and pH.[1]

-

Lactam form (this compound): This form contains a cyclic amide functional group.

-

Lactim form (1-hydroxy-3-methylisoquinoline): This form contains a cyclic imidol functional group, which is an enol analog.

The equilibrium involves the migration of a proton between the nitrogen and oxygen atoms of the amide group.

Caption: Lactam-lactim tautomerism of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through various established methods for constructing the isoquinolinone core. A common approach involves the cyclization of a suitably substituted precursor.

Illustrative Synthetic Protocol

A general and efficient method for the synthesis of isoquinolin-4(3H)-one derivatives involves the reaction of 2-cyanomethylbenzoic acid with appropriate amines.[2] While this specific protocol is for a related isomer, similar principles of intramolecular cyclization can be applied. Another relevant synthetic strategy is the Castagnoli-Cushman reaction, which has been successfully used to produce a variety of 3,4-dihydroisoquinolin-1(2H)-one derivatives.[3]

Materials:

-

2-acetylphenylacetic acid

-

Ammonia or an ammonia source (e.g., ammonium acetate)

-

Dehydrating agent (e.g., acetic anhydride) or cyclization catalyst

-

Appropriate solvents (e.g., toluene, acetic acid)

Procedure:

-

A mixture of 2-acetylphenylacetic acid and an excess of ammonium acetate in a high-boiling solvent such as toluene is heated to reflux with a Dean-Stark trap to remove water.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography on silica gel to yield this compound.

Experimental Characterization and Quantification of Tautomers

The presence and relative abundance of the lactam and lactim tautomers can be investigated using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and quantification of tautomers in solution, as the chemical shifts of nuclei are highly sensitive to their local electronic environment.[4]

Illustrative NMR Data:

The following table presents hypothetical but plausible ¹H and ¹³C NMR chemical shifts for the two tautomers of this compound in a non-polar solvent like CDCl₃ where both forms might be observed. In many common solvents like DMSO-d₆, the lactam form is expected to be predominant.[5]

| Nucleus | Lactam Form (δ, ppm) | Lactim Form (δ, ppm) |

| ¹H | ||

| N-H | ~10-12 (broad) | - |

| O-H | - | ~9-11 (broad) |

| C4-H | ~6.5 | ~6.3 |

| Aromatic-H | 7.2-8.0 | 7.1-7.9 |

| CH₃ | ~2.3 | ~2.2 |

| ¹³C | ||

| C=O (C1) | ~165 | - |

| C-OH (C1) | - | ~155 |

| C3 | ~140 | ~145 |

| C4 | ~105 | ~100 |

| Aromatic-C | 120-135 | 115-140 |

| CH₃ | ~20 | ~18 |

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For quantitative analysis, ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T₁ of the nuclei of interest).

-

Data Analysis: Identify the characteristic signals for each tautomer. The ratio of the tautomers can be determined by integrating the well-resolved signals corresponding to each form. For instance, the integral of the N-H proton of the lactam form can be compared to the integral of the O-H proton of the lactim form, or the integrals of the methyl protons for each tautomer can be used.

The equilibrium constant (Keq) can be calculated as: Keq = [Lactim] / [Lactam]

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium, especially when the two forms have distinct absorption maxima.[6]

Illustrative UV-Vis Data:

The lactam and lactim forms are expected to have different chromophores and thus different absorption spectra.

| Tautomer | Expected λmax (nm) |

| Lactam | ~330-350 |

| Lactim | ~280-300 |

Experimental Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest (e.g., cyclohexane, ethanol, water) with a concentration in the range of 10⁻⁴ to 10⁻⁵ M.

-

Data Acquisition: Record the UV-Vis absorption spectrum over a wavelength range of approximately 200-450 nm using a spectrophotometer.

-

Data Analysis: The relative concentrations of the two tautomers can be determined using the Beer-Lambert law (A = εbc), provided the molar absorptivity (ε) of each tautomer at a specific wavelength is known. These can be determined using "locked" derivatives (e.g., N-methyl-3-methylisoquinolin-1(2H)-one for the lactam and 1-methoxy-3-methylisoquinoline for the lactim) that cannot tautomerize.

The equilibrium constant (Keq) can be calculated from the absorbance values at wavelengths where one tautomer absorbs significantly more than the other.

Computational Chemistry Analysis

Density Functional Theory (DFT) calculations are a valuable tool for investigating the relative stabilities of tautomers and predicting their spectroscopic properties.[1]

Computational Protocol:

-

Model Building: Construct the 3D structures of both the lactam and lactim tautomers of this compound.

-

Geometry Optimization and Frequency Calculations: Perform geometry optimization and frequency calculations for both tautomers in the gas phase and in different solvents using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structures are true minima on the potential energy surface.

-

Energy Calculations: Calculate the electronic energies, enthalpies, and Gibbs free energies of the tautomers. The relative stability is determined by the difference in their Gibbs free energies (ΔG).

-

Spectroscopic Prediction: Use the optimized geometries to predict NMR chemical shifts (using the GIAO method) and UV-Vis absorption spectra (using TD-DFT). These calculated values can aid in the interpretation of experimental spectra.[7]

Illustrative Computational Results (Relative Gibbs Free Energy):

| Solvent | ΔG (Lactim - Lactam) (kcal/mol) | Predominant Tautomer |

| Gas Phase | +2.5 | Lactam |

| Cyclohexane | +1.8 | Lactam |

| Ethanol | -0.5 | Lactim |

| Water | -2.0 | Lactim |

Note: These are illustrative values. The actual values will depend on the level of theory and basis set used.

Experimental and Computational Workflow

The following diagram illustrates a typical workflow for the comprehensive study of the tautomerism of this compound.

Caption: Workflow for the study of tautomerism.

Conclusion

The lactam-lactim tautomerism of this compound is a crucial aspect of its chemical behavior. A thorough understanding of this equilibrium, facilitated by the synergistic use of synthetic chemistry, spectroscopic analysis, and computational modeling, is essential for researchers in drug discovery and development. The methodologies outlined in this guide provide a robust framework for the comprehensive investigation of this and related heterocyclic systems, ultimately enabling the rational design of molecules with optimized properties and desired biological functions.

References

- 1. Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biopchem.education [biopchem.education]

- 3. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 6. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

Methodological & Application

Application Notes and Protocols for Anticancer Research Using 3-Methylisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3-methylisoquinolin-1(2H)-one and its derivatives as anticancer agents. The information is curated for researchers in oncology and drug development, detailing the compound's mechanism of action, relevant signaling pathways, and protocols for experimental validation.

Disclaimer: The quantitative data and specific signaling pathways detailed below are primarily based on studies of closely related isoquinolin-1(2H)-one derivatives, such as 3-acyl and 3-amino analogs. While this compound is expected to exhibit similar properties, direct experimental verification is recommended.

Introduction

Isoquinolin-1(2H)-one derivatives have emerged as a promising class of compounds in anticancer research. These heterocyclic scaffolds have been shown to exhibit a range of biological activities, including the induction of cell cycle arrest, apoptosis, and pyroptosis in various cancer cell lines.[1][2] The anticancer effects of these compounds are often attributed to their ability to modulate key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways.[1][3][4]